

# A Comparative Spectroscopic Guide to 2-(3,4-Dimethoxyphenyl)ethanol

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## Compound of Interest

Compound Name: *3,4-Dimethoxyphenethyl alcohol*

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This guide provides a comprehensive comparison of the spectral data for 2-(3,4-Dimethoxyphenyl)ethanol, a key intermediate in various synthetic pathways. For comparative analysis, spectral data for structurally related compounds, 2-(4-Methoxyphenyl)ethanol and 3,4-Dimethoxy- $\alpha$ -methylbenzyl alcohol, are also presented. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(3,4-Dimethoxyphenyl)ethanol in a research and development setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for 2-(3,4-Dimethoxyphenyl)ethanol and two commercially available alternatives.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison (Solvent:  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-(3,4-Dimethoxyphenyl)ethanol	6.81	d	8.1	Ar-H
6.78	d	1.8		Ar-H
6.75	dd	8.1, 1.8		Ar-H
3.86	s	-		-OCH <sub>3</sub>
3.85	s	-		-OCH <sub>3</sub>
3.81	t	6.5		-CH <sub>2</sub> OH
2.79	t	6.5		Ar-CH <sub>2</sub> -
1.55	s (br)	-		-OH
2-(4-Methoxyphenyl)ethanol	7.14	d	8.6	Ar-H
6.85	d	8.6		Ar-H
3.79	s	-		-OCH <sub>3</sub>
3.79	t	6.5		-CH <sub>2</sub> OH
2.80	t	6.5		Ar-CH <sub>2</sub> -
1.60	s (br)	-		-OH
3,4-Dimethoxy- $\alpha$ -methylbenzyl alcohol	6.87	d	1.9	Ar-H
6.82	d	8.1		Ar-H
6.79	dd	8.1, 1.9		Ar-H
4.80	q	6.4		-CH(OH)-

3.87	s	-	-OCH <sub>3</sub>
3.86	s	-	-OCH <sub>3</sub>
1.85	s (br)	-	-OH
1.44	d	6.4	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data Comparison (Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2-(3,4-Dimethoxyphenyl)ethanol	148.9	Ar-C
147.4	Ar-C	
131.5	Ar-C	
120.8	Ar-CH	
111.9	Ar-CH	
111.2	Ar-CH	
63.8	-CH <sub>2</sub> OH	
55.9	-OCH <sub>3</sub>	
55.8	-OCH <sub>3</sub>	
38.9	Ar-CH <sub>2</sub> -	
2-(4-Methoxyphenyl)ethanol	158.1	Ar-C
130.8	Ar-C	
129.8	Ar-CH	
113.9	Ar-CH	
63.7	-CH <sub>2</sub> OH	
55.2	-OCH <sub>3</sub>	
38.3	Ar-CH <sub>2</sub> -	
3,4-Dimethoxy- $\alpha$ -methylbenzyl alcohol	148.9	Ar-C
148.4	Ar-C	
137.9	Ar-C	
118.2	Ar-CH	
109.9	Ar-CH	

108.9	Ar-CH
70.6	-CH(OH)-
55.9	-OCH <sub>3</sub>
55.8	-OCH <sub>3</sub>
25.1	-CH <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Major Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
2-(3,4-Dimethoxyphenyl)ethanol	3401 (br)	O-H stretch
2934, 2865	C-H stretch (aliphatic)	
1592, 1516	C=C stretch (aromatic)	
1264, 1157, 1028	C-O stretch	
2-(4-Methoxyphenyl)ethanol[1]	3350 (br)	O-H stretch
2930, 2860	C-H stretch (aliphatic)	
1610, 1510	C=C stretch (aromatic)	
1245, 1035	C-O stretch	
3,4-Dimethoxy- $\alpha$ -methylbenzyl alcohol	3386 (br)	O-H stretch
2964, 2867	C-H stretch (aliphatic)	
1593, 1511	C=C stretch (aromatic)	
1264, 1139, 1027	C-O stretch	

Table 4: Mass Spectrometry (Electron Ionization) Data Comparison

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-(3,4-Dimethoxyphenyl)ethanol	182	152, 137, 107, 77
2-(4-Methoxyphenyl)ethanol <sup>[2]</sup>	152	121, 107, 91, 77
3,4-Dimethoxy- $\alpha$ -methylbenzyl alcohol	182	167, 139, 111, 93, 77

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-32.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for <sup>1</sup>H and <sup>13</sup>C.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone) and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the clean salt plate.
  - Mount the sample plate in the spectrometer and collect the sample spectrum.
  - The final spectrum is presented in terms of transmittance or absorbance over a range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

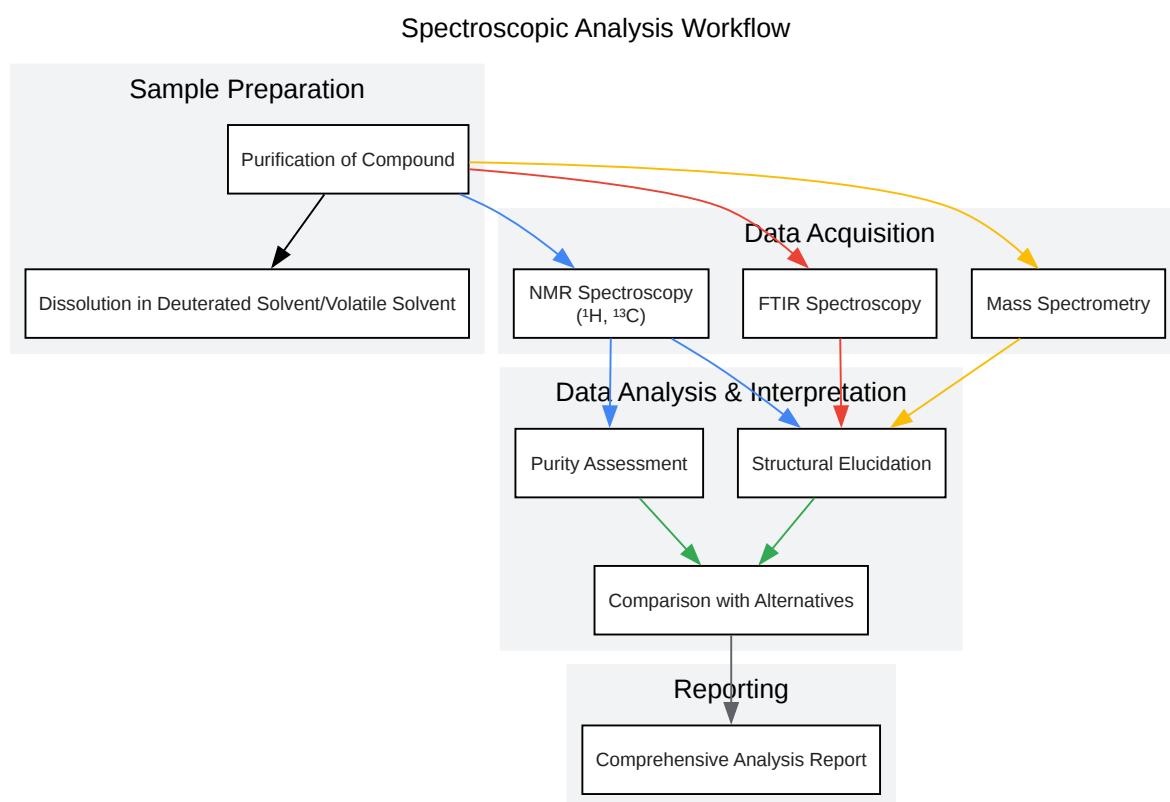
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

- Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) and major fragment ions. The relative abundances of the ions are plotted against their m/z values to generate the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like 2-(3,4-Dimethoxyphenyl)ethanol.



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Caption: Workflow for spectroscopic analysis and comparison.

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## References

- 1. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 2. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
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